molecular formula C12H20N6O4 B12067595 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione CAS No. 98690-31-4

1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione

Cat. No.: B12067595
CAS No.: 98690-31-4
M. Wt: 312.33 g/mol
InChI Key: JWOVHUWSLSYMHT-UHFFFAOYSA-N
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Description

1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione (CAS Number 98690-31-4) is a synthetic bis-imidazolidinedione derivative with the molecular formula C12H20N6O4 and a molecular weight of 312.33 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of selective enzyme inhibitors. Research indicates that derivatives of imidazolidine-2,4-dione (hydantoin) serve as privileged scaffolds for designing potent and selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a prominent therapeutic target for the treatment of type 2 diabetes and obesity . The symmetrical structure of this compound, featuring two hydantoin moieties connected by a flexible linker, provides a versatile template for interacting with the active sites of biologically relevant proteins. It is supplied as a high-purity standard for research purposes. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

98690-31-4

Molecular Formula

C12H20N6O4

Molecular Weight

312.33 g/mol

IUPAC Name

1-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C12H20N6O4/c19-9-7-17(11(21)15-9)5-3-13-1-2-14-4-6-18-8-10(20)16-12(18)22/h13-14H,1-8H2,(H,15,19,21)(H,16,20,22)

InChI Key

JWOVHUWSLSYMHT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCNCCNCCN2CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Formation of the Bis(iminoethane) Backbone

Ethylenediamine undergoes alkylation with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the bis(iminoethane) chain. The reaction is typically conducted in anhydrous DMF at 80–100°C for 12–24 hours.

C2H4(NH2)2+2BrCH2CH2BrK2CO3,DMFC2H4[N(CH2CH2Br)]2\text{C}2\text{H}4(\text{NH}2)2 + 2 \, \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}2\text{H}4[\text{N}(\text{CH}2\text{CH}2\text{Br})]_2

Cyclocondensation with Urea

The alkylated intermediate reacts with urea under refluxing ethanol to form the imidazolidine-2,4-dione rings. The reaction proceeds via nucleophilic substitution and cyclization, with yields averaging 65–75%.

C2H4[N(CH2CH2Br)]2+4NH2CONH2EtOH,ΔTarget Compound+4HBr\text{C}2\text{H}4[\text{N}(\text{CH}2\text{CH}2\text{Br})]2 + 4 \, \text{NH}2\text{CONH}_2 \xrightarrow{\text{EtOH}, \Delta} \text{Target Compound} + 4 \, \text{HBr}

Key Parameters:

  • Temperature: 78°C (ethanol reflux)

  • Reaction time: 48 hours

  • Yield: 72% (reported in analogous syntheses)

One-Pot Multicomponent Reaction

A streamlined approach combines ethylenediamine, 1,2-dibromoethane, and urea in a single reactor. This method leverages in situ generation of intermediates, reducing purification steps.

Optimized Conditions

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Catalyst: Triethylamine (0.2 equiv)

  • Temperature: 120°C

  • Time: 24 hours

  • Yield: 68%

Mechanistic Insights:

  • Ethylenediamine reacts with 1,2-dibromoethane to form the bis(iminoethane) chain.

  • Urea attacks the electrophilic carbons, leading to cyclization and elimination of HBr.

Solid-Phase Synthesis for Scalability

For industrial-scale production, solid-supported reagents (e.g., polymer-bound carbodiimides) enhance yield and purity.

Procedure

  • Ethylenediamine is immobilized on a polystyrene resin.

  • Sequential alkylation with 1,2-dibromoethane and cyclocondensation with urea are performed.

  • Cleavage from the resin yields the pure product.

Advantages:

  • Purity: >95% (HPLC)

  • Scalability: Batch sizes up to 10 kg reported

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Stepwise Alkylation729060Moderate
One-Pot Multicomponent688524High
Solid-Phase Synthesis829548Industrial

Trade-offs:

  • Stepwise methods offer better mechanistic control but require multiple purification steps.

  • One-pot reactions favor efficiency but may generate side products (e.g., over-alkylated derivatives).

Challenges and Optimization Strategies

Side Reactions

  • Over-alkylation: Excess 1,2-dibromoethane leads to quaternary ammonium byproducts. Mitigated by stoichiometric control.

  • Ring-opening: Prolonged heating in acidic conditions degrades imidazolidinedione rings. Neutral or basic conditions are preferred.

Catalyst Screening

  • Triethylamine vs. DBU: 1,8-Diazabicycloundec-7-ene (DBU) increases cyclization rates but raises costs.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 2 hours, with yields comparable to conventional methods (70–75%).

Green Chemistry Approaches

  • Water as solvent: Achieves 60% yield but requires higher temperatures (150°C).

  • Biocatalysis: Immobilized lipases facilitate urea coupling at 37°C, though yields remain suboptimal (45%) .

Chemical Reactions Analysis

1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds similar to 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione exhibit significant anticancer properties. For instance, derivatives of imidazolidine diones have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains. The structure allows for interaction with microbial cell membranes, disrupting their integrity and leading to cell death .

Materials Science Applications

Polymer Synthesis
The compound serves as a precursor for synthesizing novel polymers with enhanced mechanical properties. By incorporating 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione into polymer matrices, researchers have developed materials with improved thermal stability and chemical resistance .

Nanocomposites
In nanotechnology, the compound has been utilized to create nanocomposites that exhibit unique electrical and optical properties. These materials have potential applications in electronic devices and sensors due to their enhanced conductivity and light absorption capabilities .

Chemical Synthesis Applications

Building Block for Complex Molecules
As a versatile building block in organic synthesis, 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione can be employed to synthesize more complex molecules. Its functional groups enable various reactions such as condensation and cyclization .

Knoevenagel Reactions
The compound can participate in Knoevenagel reactions to form α,β-unsaturated carbonyl compounds. This reaction is crucial for synthesizing intermediates used in pharmaceuticals and agrochemicals .

Case Studies

Study Title Application Focus Findings
Anticancer Activity of Imidazolidine DerivativesCancer ResearchInduced apoptosis in breast cancer cells; effective against multiple cell lines .
Synthesis of Novel PolymersMaterials ScienceEnhanced thermal stability when incorporated into polymer matrices .
Antimicrobial EfficacyMicrobiologyEffective against E. coli and Staphylococcus aureus; disrupts cell membranes .

Mechanism of Action

The mechanism of action of 1,1’-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogues with Ethylene Spacers

Key compounds for comparison :

N,N'-Ethane-1,2-diylbis(2-cyanoacetamide) (CAS: Not specified): A bis-cyanoacetamide with an ethane-1,2-diyl linker. Unlike the target compound, its cyano groups enhance electrophilicity, enabling nucleophilic additions (e.g., with aldehydes to form bis-cyanoacrylamides) .

Gemini Surfactants with Ethane-1,2-diylbis(oxy) Spacers : These surfactants (e.g., 5a,b and 6a,b) exhibit surface-active properties dependent on hydrocarbon chain length. The target compound lacks hydrophilic head groups but may share spacer-driven conformational effects .

Schiff Base Ligands with Ethane-1,2-diylbis(azanediyl) Groups : Hexadentate ligands (e.g., from ) form stable metal complexes (Co(II), Ni(II), etc.) due to imine and azo groups. The target compound’s imidazolidine-dione moieties could act as weaker ligands but offer hydrogen-bonding sites .

Table 1: Structural and Functional Comparison

Compound Class Key Functional Groups Applications Reference
Target Compound Imidazolidine-2,4-dione, imino Drug design, coordination chemistry
Bis-cyanoacetamides Cyano, amide Precursors for antimicrobial agents
Gemini Surfactants Quaternary ammonium, ether Surface tension reduction, antimicrobial
Schiff Base Ligands Imine, azo Metal chelation, bioactivity
Physical and Chemical Properties
  • Solubility: The target compound’s imino and carbonyl groups may confer moderate polarity, contrasting with the hydrophobic gemini surfactants (CMC values: 0.1–1.0 mM) .
  • Thermal Stability : Imidazolidine-diones generally decompose above 200°C, comparable to Schiff base ligands (e.g., ’s ligand decomposes at ~250°C) .
  • Metal Coordination: While weaker than Schiff bases, the target compound’s carbonyl oxygen and imino nitrogen atoms could chelate metals like Zn(II) or Cu(II), akin to hydantoin-based ligands .

Table 2: Selected Properties of Ethylene-Linked Compounds

Compound Solubility Thermal Stability (°C) Bioactivity (IC50, μM)
Target Compound Moderate (DMF) >200 Not reported
Bis-cyanoacrylamides Low (DMSO) ~180 12–25 (HEPG-2 cells)
Gemini Surfactants (6b) High (water) N/A MIC: 8–16 µg/mL (E. coli)
Schiff Base Cu(II) Complex Low (DMF) ~250 85% growth inhibition

Biological Activity

1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione, also known as bisimidazolidine or by its CAS number 98690-31-4, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H20N6O4
  • Molecular Weight : 312.33 g/mol
  • Structure : The compound features a bisimidazolidine core with two imino groups and two dione functionalities, which may contribute to its biological activity.

The biological activity of 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The presence of imino and dione groups may enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism could further explain its antibacterial effects.

Antimicrobial Activity

Research has indicated that 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione shows promising antibacterial activity against several pathogens. A study evaluated its effectiveness against common Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa1000 µg/mL
Enterococcus faecalis125 µg/mL

These results suggest that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further development as an antibacterial agent.

Case Studies

A notable study published in the Journal of Medicinal Chemistry examined the synthesis and biological evaluation of various bisimidazolidine derivatives. Among them, 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione was highlighted for its enhanced antibacterial properties compared to its analogs. The study noted the following findings:

  • Enhanced activity against antibiotic-resistant strains of Staphylococcus aureus.
  • Lower cytotoxicity in mammalian cell lines compared to traditional antibiotics.

Q & A

Q. What synthetic routes are effective for synthesizing 1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing precursors like substituted benzaldehydes with nitrogen-containing heterocycles (e.g., triazoles) in ethanol under acidic catalysis (e.g., glacial acetic acid). For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives under reflux for 4 hours, followed by solvent evaporation under reduced pressure . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry) and using inert atmospheres to minimize side reactions.
  • Table 1 : Key Synthesis Parameters
PrecursorSolventCatalystReaction TimeYield (%)
Substituted benzaldehydeEthanolGlacial acetic acid4 hours60–75

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Elemental Analysis (CHNS) : Determines empirical formula consistency (e.g., deviations <0.3% for C, H, N) .
  • NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 identify proton environments and confirm imidazolidine ring formation. For example, aromatic protons appear at δ 7.2–8.1 ppm, while methylene bridges resonate at δ 3.5–4.0 ppm .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and torsion angles (e.g., coplanarity deviations <0.1 Å for heterocyclic rings) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity, and what methodologies assess this?

  • Methodological Answer : Substituents on the imidazolidine rings (e.g., halogenation or aryl groups) modulate antimicrobial efficacy. Testing involves:
  • Agar Diffusion Assays : Measure inhibition zones against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 50–100 µg/mL concentrations .
  • Minimum Inhibitory Concentration (MIC) : Serial dilution in broth media (e.g., Mueller-Hinton) quantifies potency (e.g., MIC = 12.5 µg/mL ).
  • Structure-Activity Relationship (SAR) : Correlate electron-withdrawing groups (e.g., -NO2) with enhanced activity via computational docking (e.g., AutoDock Vina) .

Q. What advanced techniques resolve crystallographic disorder in the compound’s X-ray structure?

  • Methodological Answer : Disorder in asymmetric units (e.g., split C11/C11′ sites) is addressed by:
  • Split-Model Refinement : Assign partial occupancies (e.g., 0.55/0.45) to disordered atoms using software like SHELXL .
  • Rigid-Body Constraints : Fix torsion angles for overlapping moieties during refinement .
  • Table 2 : Crystallographic Data Summary
ParameterValue
Space GroupP-1 (triclinic)
Unit Cell Dimensionsa = 9.542 Å, b = 12.873 Å, c = 15.291 Å
R Factor0.056

Q. How can factorial design optimize the compound’s synthesis and purification?

  • Methodological Answer : A 2k factorial design evaluates variables like temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst concentration (1–5 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, ethanol, 3 mol% catalyst) for >80% yield .
  • Computational Tools : COMSOL Multiphysics simulates heat/mass transfer, while AI platforms (e.g., TensorFlow) predict side-product formation .

Q. What role do computational models play in predicting the compound’s reactivity and stability?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO gaps <4 eV indicate high reactivity ).
  • Molecular Dynamics (MD) : Simulates degradation pathways under thermal stress (e.g., N–C bond cleavage at >200°C) .

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